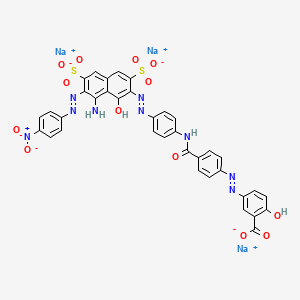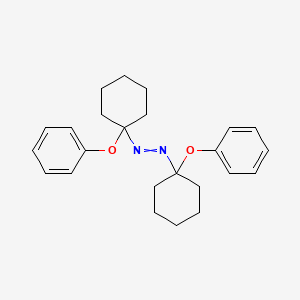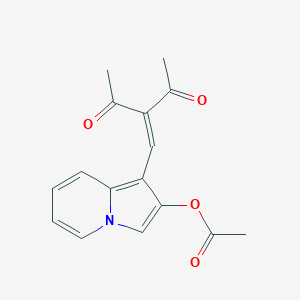
1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in pharmaceutical and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles . This process can be followed by N-alkylation to introduce the acetyl and oxobutyl groups .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl and oxobutyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea: Shares similar structural features but differs in the functional groups attached to the indole core.
1,2,3-Trisubstituted indoles: These compounds have similar indole cores but different substituents, leading to varied biological activities.
Uniqueness
1-(2-Acetyl-3-oxobut-1-en-1-yl)indolizin-2-yl acetate is unique due to its specific combination of acetyl and oxobutyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
65894-10-2 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
[1-(2-acetyl-3-oxobut-1-enyl)indolizin-2-yl] acetate |
InChI |
InChI=1S/C16H15NO4/c1-10(18)13(11(2)19)8-14-15-6-4-5-7-17(15)9-16(14)21-12(3)20/h4-9H,1-3H3 |
InChI Key |
XLAXWXLRTCUAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=C2C=CC=CN2C=C1OC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


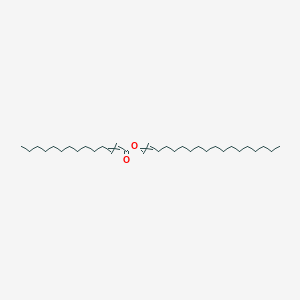
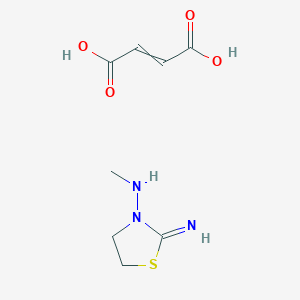
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
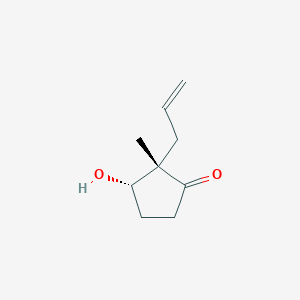
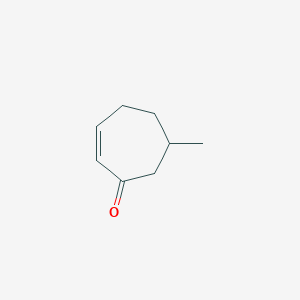
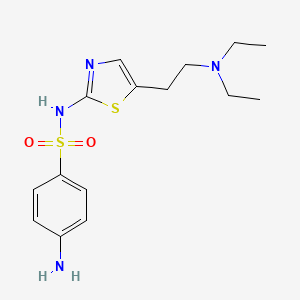
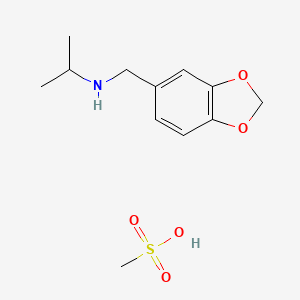
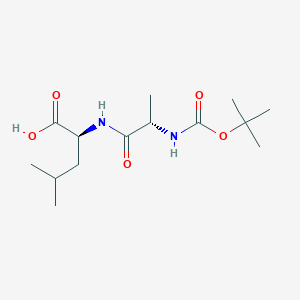
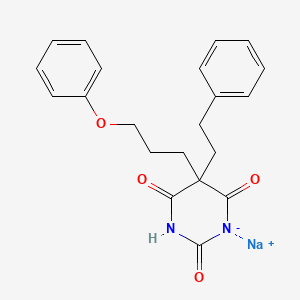
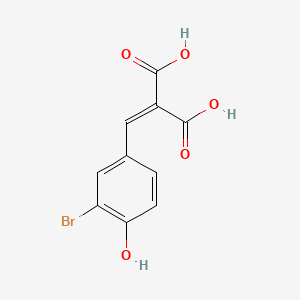
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
